Conformational Isomerism Differentiates Oxalamide Bioactivity: Head-to-Head Comparison of Oxalamide-Bridged Ferrocene Isomers
Oxalamide constitutional isomers exhibit dramatically different conformational behavior and biological activity. In a direct comparison, oxalamide-bridged ferrocene isomer 3 (possessing a specific N-terminal substitution pattern analogous to the chiral amine architecture of the target compound) showed a higher degree of chiral organization due to stronger intramolecular hydrogen bonds than isomer 4 [1]. This structural difference translated to functional divergence: oxalamide 3 was more cytotoxic to HeLa (3.6 μM) and MCF7 (4.2 μM) cancer cell lines than constitutional isomer 4 (11.6 μM and 14.3 μM, respectively), representing approximately 3.0- to 3.4-fold greater potency [1].
| Evidence Dimension | IC50 (μM) against HeLa cancer cells |
|---|---|
| Target Compound Data | Oxalamide-ferrocene isomer 3: 3.6 μM (analogous geometry class) |
| Comparator Or Baseline | Oxalamide-ferrocene isomer 4: 11.6 μM |
| Quantified Difference | 3.2-fold greater potency |
| Conditions | HeLa cell line, MTT assay, 72 h exposure, cisplatin reference (IC50 1.7 μM) [1] |
Why This Matters
This provides direct class-level evidence that oxalamide isomer configuration profoundly influences biological activity, indicating that the specific chiral conformation of the target compound's furan-propan-2-amine tail is a critical differentiator for procurement and screening.
- [1] Kovač V, Kodrin I, Radošević K, Molčanov K, Adhikari B, Kraatz HB, Barišić L. Oxalamide-Bridged Ferrocenes: Conformational and Gelation Properties and In Vitro Antitumor Activity. Organometallics. 2022;41:920-934. Table 2, Figure 5. View Source
